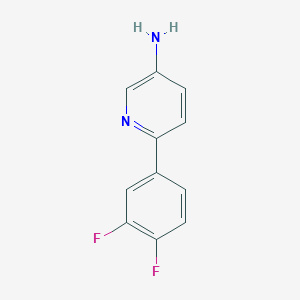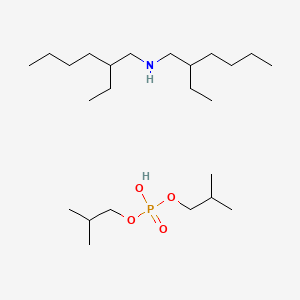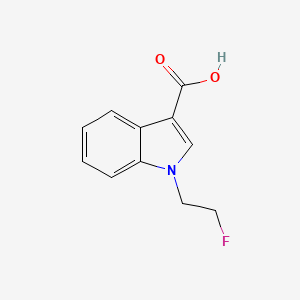
2'-Deoxycytidylyl-(3'-5')-thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxycytidylyl-(3’-5’)-thymidine is a dinucleotide composed of two nucleosides, 2’-deoxycytidine and thymidine, linked by a phosphodiester bond between the 3’ hydroxyl group of the first nucleoside and the 5’ phosphate group of the second nucleoside. This compound is significant in the study of nucleic acids and their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidylyl-(3’-5’)-thymidine typically involves the stepwise coupling of protected nucleoside phosphoramidites. The process begins with the protection of the hydroxyl groups of the nucleosides to prevent unwanted side reactions. The protected nucleosides are then activated using a coupling reagent, such as tetrazole, to form a phosphoramidite intermediate. This intermediate is then coupled with the second nucleoside to form the desired dinucleotide. The final step involves the removal of the protecting groups to yield the pure compound.
Industrial Production Methods
Industrial production of 2’-Deoxycytidylyl-(3’-5’)-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis techniques allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidylyl-(3’-5’)-thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nucleotides, while substitution reactions can introduce azido or thiol groups into the compound.
Scientific Research Applications
2’-Deoxycytidylyl-(3’-5’)-thymidine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of nucleotides.
Biology: The compound is used in the study of DNA replication and repair mechanisms.
Medicine: It serves as a potential therapeutic agent in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 2’-Deoxycytidylyl-(3’-5’)-thymidine involves its incorporation into DNA or RNA strands during replication or transcription. The compound can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyguanosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyuridine
Uniqueness
2’-Deoxycytidylyl-(3’-5’)-thymidine is unique due to its specific base pairing properties and its role in the study of thymidine metabolism. Unlike other dinucleotides, it contains thymidine, which is essential for DNA synthesis and repair. This makes it particularly valuable in research focused on DNA-related processes and diseases.
Properties
Molecular Formula |
C19H26N5O11P |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)15-4-10(26)13(34-15)8-32-36(30,31)35-11-5-16(33-12(11)7-25)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29) |
InChI Key |
OUJLZFGNZMPALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)
![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)


![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)

